4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Phenoxyethylsulfanyl Group: This can be done through a nucleophilic substitution reaction.
Final Cyclization and Oxidation: The final steps involve cyclization to form the dihydropyrimidine ring and oxidation to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.
Bisphenol A: A compound used in the production of epoxy resins and polycarbonates, with structural similarities in the phenyl groups.
Uniqueness
4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H23N3O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-6-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H23N3O2S/c1-23(2,3)17-11-9-16(10-12-17)20-19(15-24)21(27)26-22(25-20)29-14-13-28-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,25,26,27) |
InChI Key |
IMYNTEGCWMDPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCCOC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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